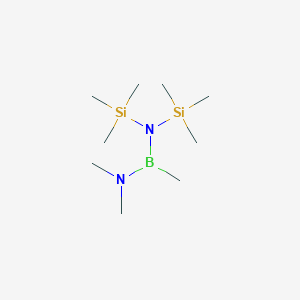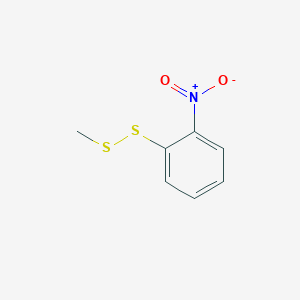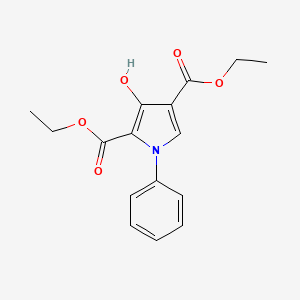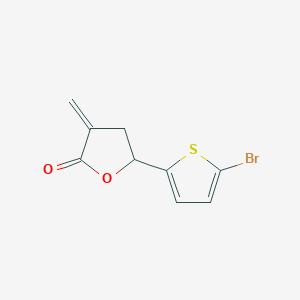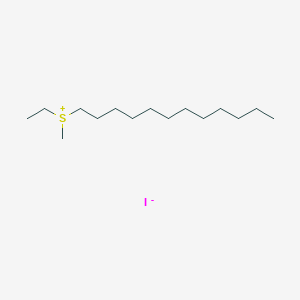![molecular formula C10H12ClN4O7P B14475813 [(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 70368-43-3](/img/structure/B14475813.png)
[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a chlorinated sugar moiety, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. This often involves the use of formamide and other nitrogen-containing compounds.
Chlorination of the Sugar Moiety: The sugar moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling of the Purine Base and Sugar Moiety: The purine base and chlorinated sugar moiety are coupled under specific conditions, often involving the use of catalysts and solvents like dimethylformamide (DMF).
Phosphorylation: The final step involves the phosphorylation of the coupled product using phosphorylating agents such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated sugar moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in amine or thiol-substituted products.
Aplicaciones Científicas De Investigación
[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases.
Pathways Involved: It interferes with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- [(2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol]
Uniqueness
[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to its chlorinated sugar moiety and its specific interactions with molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
70368-43-3 |
|---|---|
Fórmula molecular |
C10H12ClN4O7P |
Peso molecular |
366.65 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12ClN4O7P/c11-5-7(16)4(1-21-23(18,19)20)22-10(5)15-3-14-6-8(15)12-2-13-9(6)17/h2-5,7,10,16H,1H2,(H,12,13,17)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
Clave InChI |
UQJKSGMKPSNLLF-QYYRPYCUSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)Cl |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


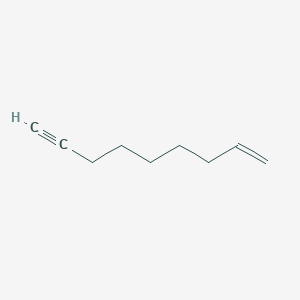
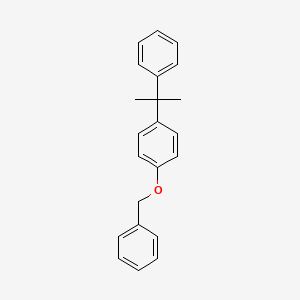


![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
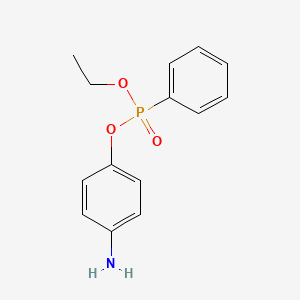
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)

